Gastrin-14

描述

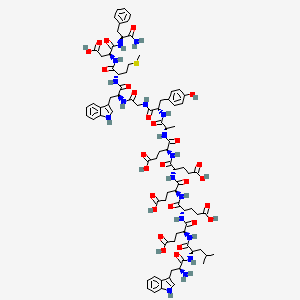

胃泌素-14,也称为小胃泌素,是一种肽类激素,在调节胃酸分泌和胃动力方面起着至关重要的作用。它是胃泌素的较短形式之一,包含 14 个氨基酸。 胃泌素-14 由位于胃幽门窦、十二指肠和胰腺的 G 细胞产生 。 这种激素刺激胃壁细胞分泌胃酸(盐酸)并促进胃动力 .

作用机制

胃泌素-14 通过与胃壁细胞和胃肠嗜铬细胞表面的胆囊收缩素 B 受体 (CCKBR) 结合发挥作用。这种结合刺激胃肠嗜铬细胞释放组胺,组胺反过来激活壁细胞分泌胃酸。信号通路涉及 G 蛋白的激活,导致细胞内钙水平升高和蛋白激酶 C (PKC) 的激活。 这种级联反应最终导致 H+/K+ ATPase 泵插入壁细胞的顶端膜,增加酸分泌 .

相似化合物:

胃泌素-17: 胃泌素的更长形式,包含 17 个氨基酸,也参与胃酸分泌。

胃泌素-34:

胆囊收缩素 (CCK): 一种结构相关的肽类激素,调节胰酶分泌和胆囊收缩

胃泌素-14 的独特性: 胃泌素-14 由于其较短的长度而具有独特性,这使其能够更快地合成并在实验环境中更容易操作。 它与 CCKBR 的特异性结合及其对胃酸分泌的有效刺激使其成为研究胃生理学和开发靶向胃病的治疗剂的宝贵工具 .

准备方法

合成路线和反应条件: 胃泌素-14 可以使用固相肽合成 (SPPS) 合成,这是一种通常用于生产肽的方法。合成涉及将受保护的氨基酸依次添加到固定在固体树脂上的生肽链上。反应条件通常包括使用偶联试剂,例如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt),以促进肽键形成。 最终产物从树脂上裂解并使用三氟乙酸 (TFA) 和清除剂的混合物脱保护 .

工业生产方法: 胃泌素-14 的工业生产涉及大规模 SPPS,然后使用高效液相色谱 (HPLC) 进行纯化。然后将纯化的肽冻干以获得最终产物。 质量控制措施,包括质谱和氨基酸分析,用于确保合成肽的纯度和身份 .

化学反应分析

反应类型: 胃泌素-14 经历各种化学反应,包括:

氧化: 胃泌素-14 中的蛋氨酸残基可以氧化成蛋氨酸亚砜。

还原: 如果存在,二硫键可以使用二硫苏糖醇 (DTT) 等还原剂还原为游离硫醇。

常用试剂和条件:

氧化: 过氧化氢 (H2O2) 或甲酸可以作为氧化剂。

还原: 二硫苏糖醇 (DTT) 或三 (2-羧乙基) 膦 (TCEP) 是常见的还原剂。

主要形成的产物:

氧化: 蛋氨酸亚砜衍生物。

还原: 具有游离硫醇基团的还原肽。

取代: 具有改变的氨基酸序列的突变肽.

科学研究应用

相似化合物的比较

Gastrin-17: A longer form of gastrin with 17 amino acids, also involved in gastric acid secretion.

Gastrin-34:

Cholecystokinin (CCK): A structurally related peptide hormone that regulates pancreatic enzyme secretion and gallbladder contraction

Uniqueness of Gastrin-14: this compound is unique due to its shorter length, which allows for more rapid synthesis and easier manipulation in experimental settings. Its specific binding to CCKBR and its potent stimulation of gastric acid secretion make it a valuable tool for studying gastric physiology and developing therapeutic agents targeting gastric disorders .

生物活性

Gastrin-14, a member of the gastrin family of peptides, plays a crucial role in gastrointestinal physiology and pathology. This article explores its biological activity, mechanisms of action, and implications in various diseases, particularly gastric cancer.

Overview of this compound

This compound is an amidated form of gastrin that consists of 14 amino acids. It is primarily produced by G cells in the gastric mucosa and is known for stimulating gastric acid secretion, promoting gastric motility, and influencing gastric epithelial cell proliferation.

Gastrin exerts its effects primarily through the cholecystokinin B (CCK-B) receptor, which is expressed on parietal cells and enterochromaffin-like (ECL) cells in the stomach. The activation of this receptor leads to:

- Increased acid secretion : Gastrin binding stimulates H/K-ATPase activity, enhancing proton secretion into the gastric lumen.

- Histamine release : Gastrin indirectly promotes acid secretion by stimulating ECL cells to release histamine, which further activates parietal cells.

- Cell proliferation : Gastrin has been shown to promote the proliferation of gastric epithelial cells, a process that may contribute to tumorigenesis in certain contexts .

Biological Effects

The biological effects of this compound can be summarized as follows:

Case Studies and Research Findings

-

Association with Gastric Cancer :

A study involving 283 cases of gastric cancer found that high serum gastrin levels were significantly associated with an increased risk of gastric cancer (odds ratio: 1.92; 95% CI: 1.21–3.05). This suggests that gastrin may play a role in the tumorigenesis process . -

Effects of Acid Secretion Inhibitors :

A randomized study showed that administration of proton pump inhibitors (PPIs) led to a significant increase in serum gastrin levels from a baseline of 110.5 pg/mL to 300 pg/mL after four weeks (P < 0.01). This indicates that gastrin levels can be influenced by pharmacological interventions aimed at reducing acid secretion . -

Hypergastrinemia and Cancer Risk :

Elevated gastrin levels have been linked to tumorigenic effects in various gastrointestinal cancers. For instance, hypergastrinemia has been shown to increase susceptibility to apoptosis in gastric epithelial stem cells, potentially allowing for malignant transformation . -

Gastric Fistula Studies :

Research involving bombesin stimulation demonstrated that gastrin release was dose-dependent, indicating that various stimulants can modulate gastrin activity and subsequent acid secretion .

属性

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H109N17O27S/c1-43(2)34-62(101-75(119)52(86)37-47-40-88-53-16-10-8-14-50(47)53)83(127)97-59(26-31-71(113)114)81(125)96-58(25-30-70(111)112)80(124)95-57(24-29-69(109)110)79(123)94-56(23-28-68(107)108)78(122)93-55(22-27-67(105)106)77(121)91-44(3)74(118)100-63(36-46-18-20-49(103)21-19-46)76(120)90-42-66(104)92-64(38-48-41-89-54-17-11-9-15-51(48)54)84(128)98-60(32-33-130-4)82(126)102-65(39-72(115)116)85(129)99-61(73(87)117)35-45-12-6-5-7-13-45/h5-21,40-41,43-44,52,55-65,88-89,103H,22-39,42,86H2,1-4H3,(H2,87,117)(H,90,120)(H,91,121)(H,92,104)(H,93,122)(H,94,123)(H,95,124)(H,96,125)(H,97,127)(H,98,128)(H,99,129)(H,100,118)(H,101,119)(H,102,126)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)/t44-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBRJDBGIVUNDK-QOGDCIHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H109N17O27S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028769 | |

| Record name | 22-34-Gastrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1832.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60748-07-4, 70706-59-1 | |

| Record name | Minigastrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060748074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070706591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22-34-Gastrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。